4-(1-Phenoxyethyl)-1,3-thiazol-2-amine
Overview
Description
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 4-(1-phenoxyethyl)-1,3-thiazol-2-amine, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on their specific biological activity . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific biological activity . For example, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby disrupting the associated biochemical pathways .
Result of Action
Thiazole derivatives are known to exert various biological effects, depending on their specific activity . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, leading to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, binding to an enzyme’s active site can block substrate access, thereby inhibiting the enzyme’s activity. Conversely, binding to an allosteric site can induce a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. In vitro studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity. In vivo studies have also indicated that long-term administration of this compound can result in adaptive responses, such as upregulation of detoxification enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation, reduction, and conjugation reactions. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of other substrates or inhibitors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation. For example, binding to cytosolic proteins can retain the compound within the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, phosphorylation or ubiquitination can influence the localization of this compound by altering its interaction with transport proteins or cellular structures. The localization of this compound within organelles, such as the mitochondria or nucleus, can have significant implications for its biochemical effects, as it can directly interact with organelle-specific enzymes and regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with 1-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or phenoxyethyl moiety.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity to standard drugs like ketoconazole.
2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: These derivatives exhibit antimicrobial activities.
Uniqueness
4-(1-Phenoxyethyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the phenoxyethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(1-phenoxyethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(10-7-15-11(12)13-10)14-9-5-3-2-4-6-9/h2-8H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYUQHJSBCNHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672403 | |
Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-97-0 | |
Record name | 4-(1-Phenoxyethyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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